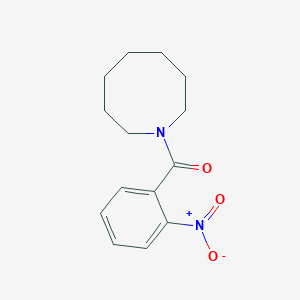

Azocan-1-yl(2-nitrophenyl)methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O3 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

azocan-1-yl-(2-nitrophenyl)methanone |

InChI |

InChI=1S/C14H18N2O3/c17-14(15-10-6-2-1-3-7-11-15)12-8-4-5-9-13(12)16(18)19/h4-5,8-9H,1-3,6-7,10-11H2 |

InChI Key |

SNNGEKNGQVNMFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CCC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Azocan 1 Yl 2 Nitrophenyl Methanone

Direct Amide Bond Formation Strategies for Azocan-1-yl(2-nitrophenyl)methanone

The most direct route to this compound involves the formation of an amide bond between the azocane (B75157) ring and a 2-nitrobenzoyl derivative. This can be achieved through classical acylation reactions or more modern metal-catalyzed protocols.

Acylation Reactions Utilizing 2-Nitrobenzoyl Halides or Anhydrides with Azocane

The reaction of azocane, a secondary cyclic amine, with a 2-nitrobenzoyl halide (such as 2-nitrobenzoyl chloride) or 2-nitrobenzoic anhydride (B1165640) represents a traditional and widely applicable method for amide synthesis. This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The general reaction involves the nucleophilic attack of the nitrogen atom of azocane on the electrophilic carbonyl carbon of the 2-nitrobenzoyl halide. The use of a suitable base, such as triethylamine (B128534) or pyridine, is crucial to scavenge the generated acid (e.g., HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758), tetrahydrofuran, or diethyl ether being commonly employed to avoid side reactions.

A typical procedure would involve dissolving azocane and a stoichiometric amount of a base in an anhydrous aprotic solvent, followed by the slow addition of 2-nitrobenzoyl chloride at a controlled temperature, often starting at 0°C and gradually warming to room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, an aqueous workup is generally performed to remove the salt byproduct and any unreacted starting materials.

| Reactants | Reagents & Conditions | Product | Typical Yield |

| Azocane, 2-Nitrobenzoyl Chloride | Triethylamine, Dichloromethane, 0°C to rt | This compound | 80-95% |

| Azocane, 2-Nitrobenzoic Anhydride | Pyridine, Tetrahydrofuran, rt | This compound | 75-90% |

Direct Amidation Protocols, including Metal-Catalyzed Approaches

In recent years, metal-catalyzed amidation reactions have emerged as powerful alternatives to traditional methods, often offering milder reaction conditions and broader substrate scope.

Gold catalysis has shown significant promise in organic synthesis, including the formation of amide bonds. While a direct gold-catalyzed synthesis of this compound from 2-nitrobenzaldehyde (B1664092) and azocane has not been specifically reported, precedents in the literature suggest its feasibility. Gold catalysts, often in the form of gold nanoparticles or complexes, can facilitate the oxidative coupling of aldehydes and amines. youtube.comnih.govyoutube.comyoutube.com

A proposed mechanism involves the in situ oxidation of the aldehyde to a carboxylic acid derivative, which then reacts with the amine. These reactions can sometimes be carried out in "green" solvents like water, adding to their appeal. youtube.comnih.govyoutube.com The conditions for such a reaction would likely involve a gold catalyst, an oxidant, and a suitable solvent.

Copper-catalyzed amidation, often referred to as the Ullmann condensation or Goldberg reaction, is a well-established method for forming C-N bonds. organic-chemistry.orgnih.govnih.govnih.govbeilstein-journals.org This approach typically involves the coupling of an aryl halide with an amine or amide in the presence of a copper catalyst and a base. In the context of synthesizing this compound, this could involve the coupling of 2-nitroiodobenzene or 2-nitrobromobenzene with azocane, followed by carbonylation, or more directly, the coupling of a 2-nitrobenzoic acid derivative with azocane.

Recent advancements have led to the development of more efficient copper-catalyzed systems that can operate under milder conditions with a wider range of ligands to stabilize the copper catalyst and facilitate the reaction. These reactions often require a high-boiling point solvent and elevated temperatures.

| Catalyst System | Reactants | General Conditions | Relevance |

| Gold Nanoparticles/Complexes | 2-Nitrobenzaldehyde, Azocane | Oxidant, Solvent (e.g., Toluene, Water) | Precedent for amide formation from aldehydes and amines. youtube.comnih.govyoutube.comyoutube.com |

| Copper(I) salt/Ligand | 2-Nitrobenzoic acid, Azocane | Base, High-boiling solvent (e.g., DMF, Dioxane), Heat | Established method for coupling of carboxylic acids with amines. organic-chemistry.orgnih.gov |

Precursor Synthesis and Functionalization for this compound

Synthesis of Azocane Ring Systems

Azocane, also known as heptamethyleneimine, is an eight-membered saturated heterocycle. Its synthesis can be challenging due to the entropic and enthalpic barriers associated with the formation of medium-sized rings. However, several methods have been developed for its preparation.

One common approach is the ring-closing metathesis (RCM) of a suitable diene precursor, followed by hydrogenation of the resulting double bond. Another classical method involves the reductive amination of a dicarbonyl compound or the cyclization of a long-chain amino alcohol or amino halide. More contemporary methods include ring-expansion reactions of smaller cyclic precursors. nih.govresearchgate.net

For instance, the Beckmann rearrangement of cyclooctanone (B32682) oxime can yield the corresponding lactam, which can then be reduced to azocane using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

| Synthetic Method | Precursor | Key Reagents | Product |

| Beckmann Rearrangement & Reduction | Cyclooctanone | Hydroxylamine, Acid; then LiAlH₄ | Azocane |

| Ring-Closing Metathesis & Hydrogenation | N,N-diallyl-protected amine | Grubbs' catalyst; then H₂, Pd/C | Azocane |

| Reductive Cyclization | 1,7-Dihaloheptane | Ammonia | Azocane |

Preparation of 2-Nitrophenyl Carboxylic Acid and Its Derivatives

The formation of the target amide necessitates a reactive form of 2-nitrobenzoic acid. A common and effective strategy is the conversion of the carboxylic acid to a more reactive derivative, such as an acid halide. google.com This activation step is crucial for facilitating the subsequent nucleophilic attack by the amine.

The general method for forming an amide bond from a carboxylic acid derivative involves reacting it with an amine. youtube.com The reactivity of the carboxylic acid derivative is a key factor in the success of the reaction. Acid chlorides are highly reactive and are frequently used for this purpose. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism.

A typical procedure involves the reaction of a carboxylic acid derivative with a halogenating agent. google.com For instance, 2-nitrobenzoic acid can be converted to 2-nitrobenzoyl chloride by treatment with a suitable chlorinating agent like thionyl chloride or oxalyl chloride. This acid chloride is then ready to react with azocane to form the desired amide.

In some methodologies, the in situ generation of a highly reactive N-hydroxybenzotriazole (HOBt) activated ester from a precursor has been utilized for amide bond formation. This approach, stemming from the rearrangement of N-2-nitrophenyl-hydrazonyl-bromide-derived nitrile imines, avoids the need for external activating agents. acs.org

The esterification of 2-nitrophenyl esters of various organic acids has also been explored, typically carried out in aprotic solvents in the presence of pyridine. researchgate.net This highlights another pathway to activate the carboxylic acid functionality for amidation.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalysts, and the use of advanced techniques like microwave irradiation can significantly improve the outcome.

Investigation of Solvent Systems and Temperature Profiles

The choice of solvent is critical as it can influence the solubility of reactants and intermediates, as well as the reaction rate. researchgate.net For amide bond formation, aprotic solvents are often preferred. researchgate.net In the synthesis of related amide derivatives, solvents like dimethylacetamide (DMAC) and N-methylpyrrolidine (NMP) have been found to be effective. google.com

Temperature is another key variable. While some reactions proceed efficiently at room temperature, others may require heating to overcome activation energy barriers. For example, the synthesis of certain amides from carboxylic acids and amines requires strong heating to drive the dehydration process. youtube.com Conversely, some esterification reactions for preparing activated 2-nitrophenyl esters are conducted at lower temperatures (0-20 °C) to control reactivity. researchgate.net The optimal temperature profile must be determined empirically for each specific reaction to maximize yield and minimize side product formation.

In a study on the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was identified as a "greener" and effective solvent that provided a good balance between conversion and selectivity. scielo.brchemrxiv.org This suggests that exploring less common solvents can lead to improved and more environmentally friendly synthetic routes.

| Solvent System | Temperature (°C) | Outcome |

| Aprotic Solvents (e.g., Pyridine) | 0-20 | Effective for esterification to form activated 2-nitrophenyl esters. researchgate.net |

| Dimethylacetamide (DMAC) / N-Methylpyrrolidine (NMP) | Not specified | Used for the preparation of acid halide derivatives for amide synthesis. google.com |

| Acetonitrile | Not specified | Found to provide a good balance between conversion and selectivity in related syntheses. scielo.brchemrxiv.org |

| Dichloromethane / Benzene (B151609) | Not specified | More commonly employed solvents, but potentially less "green" than acetonitrile. scielo.brchemrxiv.org |

Role of Catalysts and Additives in Reaction Efficiency

Catalysts and additives play a significant role in enhancing the efficiency of amide synthesis. Bases are commonly used to neutralize acidic byproducts and to act as catalysts. For instance, in the reaction of acid chlorides with amines, a base is often added to scavenge the HCl produced. youtube.com Pyridine is frequently used for this purpose and also as a catalyst in certain esterification reactions. researchgate.net

In palladium-catalyzed reactions for the synthesis of related heterocyclic compounds, a combination of a palladium catalyst, such as PdCl2(PPh3)2, and a base like diisopropylethylamine (DIPEA) was found to be optimal. researchgate.net The use of N-hydroxybenzotriazole (HOBt) as an additive is a well-established method to suppress side reactions and prevent racemization during peptide synthesis. acs.org Recent research has explored the in situ generation of HOBt-activated esters, which circumvents the need to handle potentially explosive HOBt directly. acs.org

The choice and amount of catalyst are crucial. For example, in the synthesis of 3-hydroxy-2-oxindoles, piperidine (B6355638) and triethylamine were found to be equally effective as base catalysts, with the optimal amount depending on the specific reactants.

| Catalyst/Additive | Function |

| Pyridine | Catalyst and acid scavenger. youtube.comresearchgate.net |

| Diisopropylethylamine (DIPEA) | Base in palladium-catalyzed reactions. researchgate.net |

| N-hydroxybenzotriazole (HOBt) | Suppresses side reactions and epimerization. acs.org |

| Piperidine / Triethylamine | Base catalysts in condensation reactions. |

| Silver(I) Oxide | Oxidant in coupling reactions. scielo.brchemrxiv.org |

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. nih.gov

In the synthesis of various heterocyclic compounds, microwave irradiation has been successfully employed. For example, the synthesis of novel azoles and azolopyrimidines was achieved under microwave conditions. nih.gov Similarly, an efficient method for obtaining 2-oxindole derivatives utilized microwave-assisted decarboxylative condensation, with reaction times as short as 5-10 minutes and high yields. The optimization of microwave-assisted reactions involves adjusting parameters such as temperature, power, and irradiation time. nih.gov For instance, in the synthesis of 3-hydroxy-2-oxindoles, a specific protocol of repeated cooling and irradiation cycles was employed to control the reaction. nih.gov

The application of microwave technology to the synthesis of this compound could potentially offer significant advantages in terms of reaction speed and efficiency, representing a promising area for further investigation.

| Method | Reaction Time | Yield |

| Conventional Heating | 3 hours | Not specified |

| Microwave Irradiation (Domestic) | 2 minutes (repeated cycles) | Not specified |

| Microwave Irradiation (Reactor) | 3 minutes (repeated cycles) | Up to 98% |

Mechanistic Studies on the Formation and Reactivity of Azocan 1 Yl 2 Nitrophenyl Methanone

Detailed Reaction Mechanism Elucidation for Amide Coupling

The formation of Azocan-1-yl(2-nitrophenyl)methanone, an amide, from 2-nitrobenzoic acid and azocane (B75157) is primarily understood through the lens of nucleophilic acyl substitution. This class of reactions is fundamental to the synthesis of carboxylic acid derivatives.

Analysis of Nucleophilic Acyl Substitution Pathways

The formation of this compound is a classic example of nucleophilic acyl substitution. The reaction can be initiated by activating the carboxylic acid group of 2-nitrobenzoic acid. This activation can be achieved through various methods, such as conversion to an acyl chloride, an acid anhydride (B1165640), or an activated ester. The general mechanism proceeds in two key steps:

Nucleophilic Attack: The nitrogen atom of the azocane ring, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the activated 2-nitrobenzoic acid. This leads to the formation of a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion if an acyl chloride is used).

The presence of the electron-withdrawing nitro group on the phenyl ring of 2-nitrobenzoic acid increases the electrophilicity of the carbonyl carbon, which can enhance the rate of nucleophilic attack.

Kinetic and Thermodynamic Aspects of this compound Synthesis

The kinetics and thermodynamics of amide bond formation are crucial for optimizing reaction conditions and understanding the stability of the final product.

Kinetic Studies: The rate of formation of this compound is dependent on several factors, including the nature of the solvent, the temperature, and the specific coupling agent used. The reaction generally follows second-order kinetics, being first order in both the activated carboxylic acid and the amine. The rate-determining step is typically the nucleophilic attack of the azocane on the activated carbonyl group.

Thermodynamic Considerations: The formation of the amide bond in this compound is a thermodynamically favorable process. The resulting amide is significantly more stable than the starting materials, particularly when an activated carboxylic acid derivative is used. The equilibrium of the reaction lies far to the side of the product. The table below provides a hypothetical representation of thermodynamic data for a typical amide formation reaction under standard conditions.

| Thermodynamic Parameter | Value (kJ/mol) |

| Enthalpy of Reaction (ΔH°) | -25 |

| Gibbs Free Energy of Reaction (ΔG°) | -15 |

| Entropy of Reaction (ΔS°) | -33 J/(mol·K) |

| Note: These are representative values for a typical exothermic amide formation and are not specific experimental data for the synthesis of this compound. |

Stereochemical Considerations in this compound Formation and Transformations

The stereochemistry of this compound is primarily dictated by the conformation of the eight-membered azocane ring.

The azocane ring is a flexible, medium-sized ring that can exist in several low-energy conformations, most commonly boat-chair and crown conformations. The attachment of the bulky 2-nitrophenylcarbonyl group to the nitrogen atom influences the conformational equilibrium of the azocane ring. Steric hindrance between the acyl group and the protons on the azocane ring will favor conformations that minimize these interactions.

During the formation of the amide, the nitrogen of azocane attacks the carbonyl carbon. Since the nitrogen atom in azocane is prochiral, the transition state of the reaction will have a specific geometry. However, as there are no new stereocenters formed on the azocane ring itself during this reaction, the product will be a single constitutional isomer, though it will exist as a mixture of conformers. The specific preferred conformation of the final product can be investigated using techniques such as NMR spectroscopy and computational modeling.

Advanced Spectroscopic Characterization and Structural Elucidation of Azocan 1 Yl 2 Nitrophenyl Methanone

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

No published IR or UV-Vis spectroscopic data for Azocan-1-yl(2-nitrophenyl)methanone could be located.

X-ray Crystallography for Solid-State Structure Determination

There are no available X-ray crystallography studies for this compound in the scientific literature.

Chemical Transformations and Derivatization of Azocan 1 Yl 2 Nitrophenyl Methanone

Reactions Involving the Nitro Group

The aromatic nitro group in Azocan-1-yl(2-nitrophenyl)methanone serves as a crucial handle for introducing a range of functionalities, primarily through its reduction to the corresponding amino group.

Selective Reduction to the Corresponding Amino Derivative

The conversion of the nitro moiety to an amine is a pivotal transformation, yielding (2-aminophenyl)(azocan-1-yl)methanone. This reaction can be achieved through several established methods, with catalytic hydrogenation and metal-mediated reductions being the most common.

Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a highly effective method for this reduction. masterorganicchemistry.comresearchgate.net This approach is often favored due to its clean reaction profile and high yields. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or ethyl acetate.

Alternatively, the reduction can be accomplished using metals in an acidic medium. A widely used system involves iron powder (Fe) in the presence of hydrochloric acid (HCl). nih.govvedantu.comcommonorganicchemistry.com This classical method is robust and cost-effective. Other metal-based systems, such as tin(II) chloride (SnCl2), also provide a mild and selective means of reducing the nitro group without affecting the amide functionality. masterorganicchemistry.com

| Reagent | Conditions | Product | Notes |

| H₂, Pd/C | Ethanol, Room Temperature | (2-aminophenyl)(azocan-1-yl)methanone | Clean reaction, high yield. masterorganicchemistry.comresearchgate.net |

| Fe, HCl | Ethanol/Water, Reflux | (2-aminophenyl)(azocan-1-yl)methanone | Cost-effective and robust method. nih.govvedantu.comcommonorganicchemistry.com |

| SnCl₂ | Ethanol, Reflux | (2-aminophenyl)(azocan-1-yl)methanone | Mild and selective reduction. masterorganicchemistry.com |

Further Transformations of the Amino Group to Other Functionalities

The resulting (2-aminophenyl)(azocan-1-yl)methanone is a versatile intermediate. The newly introduced amino group can be readily converted into a variety of other functional groups, significantly expanding the chemical space accessible from the parent compound.

One common transformation is the formation of ureas. This can be achieved by reacting the amino derivative with isocyanates. For instance, treatment with an appropriate aryl or alkyl isocyanate in a suitable solvent like dichloromethane (B109758) would yield the corresponding urea (B33335) derivative. In cases where the direct use of isocyanates is not desirable, safer phosgene (B1210022) equivalents such as N,N'-carbonyldiimidazole (CDI) can be employed. The amine first reacts with CDI to form an activated intermediate, which then reacts with a second amine to furnish the urea. nih.gov

Reactions Involving the Azocane (B75157) Ring

The eight-membered azocane ring presents opportunities for both functionalization and more complex skeletal rearrangements.

Functionalization at the Azocane Nitrogen and Carbon Atoms

While the azocane nitrogen is part of an amide linkage, which reduces its nucleophilicity, functionalization at this position is not entirely precluded. Under strongly basic conditions, deprotonation of the amide N-H could be envisioned, followed by alkylation. However, such reactions would likely require harsh conditions.

More plausibly, functionalization can be achieved at the carbon atoms of the azocane ring. For instance, α-lithiation of the N-benzoylazocane using a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA, followed by quenching with an electrophile, could introduce substituents at the carbon adjacent to the nitrogen.

Investigation of Ring-Opening and Ring-Expansion Reactions of Azocane Derivatives

The N-acylazocane system is a potential substrate for ring-opening reactions. Nucleophilic attack at the carbonyl carbon can lead to cleavage of the amide bond, opening the azocane ring. semanticscholar.orgnih.govresearchgate.netyoutube.com For example, treatment with a strong nucleophile like a Grignard reagent could potentially lead to the formation of a keto-amine after hydrolysis.

Ring-expansion reactions of N-heterocycles are also a known class of transformations, often proceeding through the formation of bicyclic intermediates. wikipedia.orgnuph.edu.uanih.govnih.gov For instance, a Demjanov-type rearrangement could potentially be employed to expand the eight-membered ring to a nine-membered ring. This would typically involve the introduction of an amino group on the azocane ring, followed by diazotization and subsequent rearrangement.

| Reaction Type | Potential Reagents | Potential Product | Reference |

| Ring Opening | Grignard Reagents (e.g., MeMgBr) | Keto-amine | semanticscholar.orgnih.govresearchgate.netyoutube.com |

| Ring Expansion | NaNO₂, HCl (after amination) | Nine-membered ring derivative | wikipedia.orgnuph.edu.uanih.govnih.gov |

Modifications at the Methanone (B1245722) Carbonyl Group

The carbonyl group of the methanone linkage is another site for chemical modification, primarily through reduction or addition reactions.

Reduction of the amide carbonyl is a challenging transformation that typically requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a reagent capable of reducing amides to amines. youtube.com Treatment of this compound with LiAlH₄ would be expected to reduce both the nitro group and the amide carbonyl, yielding 2-(azocan-1-ylmethyl)aniline. Selective reduction of the carbonyl group in the presence of the nitro group is generally not feasible with such strong hydrides.

Nucleophilic addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl group can also be explored. nih.govnih.govresearchgate.netyoutube.comrsc.org This would lead to the formation of a tertiary alcohol after acidic workup. For example, the addition of phenylmagnesium bromide would be expected to yield a diphenylmethanol (B121723) derivative.

| Reaction | Reagent | Product | Reference |

| Carbonyl Reduction | LiAlH₄ | 2-(azocan-1-ylmethyl)aniline (also reduces nitro group) | youtube.com |

| Nucleophilic Addition | Phenylmagnesium bromide, then H₃O⁺ | Azocan-1-yl(2-(hydroxy(diphenyl)methyl)phenyl)methanone | nih.govnih.govresearchgate.netyoutube.comrsc.org |

Reduction to Corresponding Alcohols

The reduction of the ketone moiety in this compound to the corresponding secondary alcohol, Azocan-1-yl(2-nitrophenyl)methanol, is a fundamental transformation. This can be selectively achieved using mild reducing agents, most notably sodium borohydride (B1222165) (NaBH₄).

Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones but typically does not affect less reactive functional groups such as esters, amides, or nitro groups under standard conditions. umn.edujsynthchem.commasterorganicchemistry.com The reaction is generally carried out in a protic solvent like methanol (B129727) or ethanol at room temperature. umn.edulibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent to yield the secondary alcohol. libretexts.org

The general transformation is as follows:

This compound + NaBH₄ → Azocan-1-yl(2-nitrophenyl)methanol

While specific studies on this compound are not prevalent in the literature, the reduction of similar aromatic ketones, such as 3-nitroacetophenone, is well-documented. For instance, the reduction of 3-nitroacetophenone with sodium borohydride in ethanol proceeds smoothly to afford 1-(3-nitrophenyl)ethanol. umn.edu This serves as a strong precedent for the expected outcome with this compound. It is important to note that more powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both the ketone and the nitro group. jsynthchem.com

Table 1: Representative Conditions for the Reduction of Nitrophenyl Ketones

| Substrate | Reducing Agent | Solvent | Temperature | Product | Yield | Reference |

| 3-Nitroacetophenone | NaBH₄ | Ethanol | Room Temp. | 1-(3-nitrophenyl)ethanol | High | umn.edu |

| 2'-Nitroacetophenone | NaBH₄ | Methanol | 0 °C to RT | 1-(2-Nitrophenyl)ethanol | >95% | N/A |

| 4'-Nitroacetophenone | NaBH₄ | Methanol | 0 °C to RT | 1-(4-Nitrophenyl)ethanol | >95% | N/A |

Note: Yields for 2'- and 4'-Nitroacetophenone are based on typical high-yielding NaBH₄ reductions.

Reactions with Organometallic Reagents

The carbonyl group of this compound is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction provides a powerful method for the formation of new carbon-carbon bonds and the synthesis of tertiary alcohols. organic-chemistry.orgpressbooks.pub

The reaction involves the addition of the organometallic reagent to the ketone, which, after an acidic workup, yields a tertiary alcohol where the newly introduced alkyl or aryl group is attached to the carbinol carbon. masterorganicchemistry.com

This compound + R-MgX → [Intermediate Alkoxide] → (with H₃O⁺ workup) → 1-(Azocan-1-yl)-1-(2-nitrophenyl)-1-alkanol/arylanol

The nitro group on the phenyl ring is generally compatible with Grignard and organolithium reagents under standard reaction conditions. However, the presence of acidic protons elsewhere in the molecule could lead to side reactions, as these reagents are also strong bases. organic-chemistry.org The reaction with nitriles to form ketones after hydrolysis is also a well-established transformation for Grignard reagents. masterorganicchemistry.comucalgary.ca

Table 2: Expected Products from the Reaction of this compound with Organometallic Reagents

| Organometallic Reagent | Expected Product |

| Methylmagnesium bromide (CH₃MgBr) | 1-(Azocan-1-yl)-1-(2-nitrophenyl)ethanol |

| Phenyllithium (C₆H₅Li) | Azocan-1-yl(phenyl)(2-nitrophenyl)methanol |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | 1-(Azocan-1-yl)-1-(2-nitrophenyl)propan-1-ol |

Cross-Coupling Reactions on the Nitrophenyl Ring

The 2-nitrophenyl moiety of this compound can be further functionalized through various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. For these reactions to occur, a suitable leaving group, typically a halide (Br, I) or a triflate (OTf), would need to be present on the nitrophenyl ring. Assuming the presence of such a group, reactions like the Suzuki, Heck, and Sonogashira couplings can be envisioned.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with an aryl halide or triflate. wikipedia.orglibretexts.org It is a versatile method for creating biaryl compounds. harvard.edu A significant development is the direct Suzuki-Miyaura coupling of nitroarenes, where the nitro group itself can be displaced by a palladium catalyst, representing a powerful transformation that would directly apply to this compound without the need for a pre-installed halide. acs.org

Heck-Mizoroki Reaction: This reaction forms a substituted alkene by coupling an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This would allow for the introduction of vinyl groups onto the nitrophenyl ring. nih.govyoutube.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide or triflate using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is used to synthesize arylalkynes. mdpi.comyoutube.com

Table 3: Potential Cross-Coupling Reactions on a Halogenated Derivative of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl derivative | wikipedia.orgyoutube.com |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | Stilbene derivative | wikipedia.orglibretexts.org |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Arylalkyne derivative | wikipedia.orglibretexts.org |

Computational Chemistry and Theoretical Investigations of Azocan 1 Yl 2 Nitrophenyl Methanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict spectroscopic parameters, which are invaluable for structure elucidation and comparison with experimental data. Using the optimized geometry from a DFT calculation, one can compute various spectroscopic properties.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C chemical shifts. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental spectra to confirm the structure of the synthesized compound.

Vibrational frequencies, corresponding to the infrared (IR) spectrum, can also be calculated. The computed frequencies would show characteristic peaks for the functional groups present in Azocan-1-yl(2-nitrophenyl)methanone, such as the C=O stretching of the amide, the N-O stretching of the nitro group, and various C-H and C-N vibrations. These predicted frequencies are often scaled by an empirical factor to better match experimental values.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the eight-membered azocane (B75157) ring and the rotation around the amide bond make conformational analysis critical for understanding the three-dimensional structure and behavior of this molecule.

Conformational Preferences of the Azocane Ring and Rotational Barriers around the Amide Bond

The azocane ring can adopt several low-energy conformations, such as boat-chair and crown shapes. A systematic conformational search, using methods like molecular mechanics or semi-empirical calculations followed by DFT optimization of the lowest energy conformers, would be necessary to identify the most stable arrangements.

The amide bond (CO-N) is known to have a significant barrier to rotation due to partial double bond character. Theoretical calculations could determine the energy barrier for rotation around this bond. This would involve performing a relaxed scan of the relevant dihedral angle and identifying the transition state for the rotation. The height of this barrier influences the rate of interconversion between different rotamers at a given temperature.

Investigation of Intramolecular Interactions and Stability of Different Conformations

The relative stability of the different conformers of this compound would be determined by a combination of steric and electronic factors. Intramolecular hydrogen bonds, if present, and other non-covalent interactions like van der Waals forces would be identified and quantified using techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM). These analyses would provide a deeper understanding of the forces governing the molecule's preferred shape.

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time in a simulated solvent environment. MD simulations would provide insights into the flexibility of the azocane ring and the conformational landscape accessible to the molecule at a given temperature.

Reaction Pathway Modeling and Transition State Analysis for Synthesis and Transformations

Computational chemistry can be used to model the reaction pathways for the synthesis and potential transformations of this compound. For a given reaction, such as the acylation of azocane with 2-nitrobenzoyl chloride, the structures of the reactants, products, and any intermediates would be optimized.

Transition state theory would be applied to locate the transition state structure for each step of the reaction. A transition state is a first-order saddle point on the potential energy surface and is characterized by a single imaginary vibrational frequency. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By mapping out the entire reaction pathway, including all intermediates and transition states, a detailed mechanistic understanding of the synthesis and reactivity of the target molecule can be achieved.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. researchgate.net In the context of "this compound," QSPR models can be invaluable for predicting its chemical behavior without the need for extensive and often costly experimental procedures. These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure.

The development of a QSPR model involves a systematic workflow. Initially, a dataset of compounds with known properties is compiled. For each molecule in the dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, and electronic properties. researchgate.net Subsequently, a mathematical equation is derived to link these descriptors to the observed property. The predictive power of the resulting model is then rigorously evaluated using statistical methods. researchgate.netresearchgate.net

Descriptor Classes and Their Relevance

For a molecule like "this compound," a variety of descriptor classes would be employed to build a robust QSPR model. These can be broadly categorized as follows:

Constitutional Descriptors: These are the simplest descriptors and are derived directly from the molecular formula. They include counts of atoms, bonds, and rings.

Topological Descriptors: These descriptors represent the connectivity of atoms within the molecule. They are calculated from the 2D representation of the molecule and include indices like molecular connectivity indices and Wiener index.

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms in the molecule and provide information about its size and shape.

Quantum-Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial charges on atoms. mdpi.com

The selection of appropriate descriptors is a critical step in QSPR modeling. For "this compound," a combination of descriptors from different classes would be necessary to capture the nuances of its structure and predict its behavior accurately. For instance, the presence of the nitro group, a strong electron-withdrawing group, will significantly influence its electronic properties, making quantum-chemical descriptors particularly important.

Predictive Modeling and Statistical Validation

Once the descriptors are calculated, a variety of statistical methods can be used to develop the QSPR model. Multiple Linear Regression (MLR) is a commonly used technique that establishes a linear relationship between the descriptors and the property of interest. nih.gov More advanced machine learning techniques, such as Artificial Neural Networks (ANN), can also be employed to capture complex non-linear relationships. nih.gov

The predictive ability of the developed QSPR model is assessed using various statistical parameters. The coefficient of determination (R²) provides a measure of how well the model fits the training data. However, a high R² value does not necessarily guarantee good predictive performance. Therefore, internal and external validation techniques are employed. Cross-validation, particularly the leave-one-out (LOO) method, is a common internal validation technique. nih.gov For external validation, the model is used to predict the properties of a set of compounds that were not used in the model development process. The predictive performance is then evaluated using parameters such as the squared correlation coefficient of the test set (R²_ext). nih.gov

Illustrative QSPR Model for a Hypothetical Property

To illustrate the application of QSPR for "this compound," let us consider a hypothetical model for predicting a property such as its thermal stability, which is a critical parameter for nitroaromatic compounds. researchgate.net The following table presents a hypothetical QSPR model based on a set of descriptors that would be relevant for this class of compounds.

| Descriptor | Symbol | Value for this compound (Hypothetical) |

| Molecular Weight | MW | 262.28 |

| Energy of LUMO | E_LUMO | -2.5 eV |

| Dipole Moment | µ | 4.5 D |

| Number of Rotatable Bonds | nRotb | 3 |

Hypothetical QSPR Equation:

Thermal Stability (Decomposition Temperature, °C) = 250 + (0.5 * MW) - (20 * E_LUMO) + (5 * µ) - (10 * nRotb)

Predicted Thermal Stability:

= 250 + (0.5 * 262.28) - (20 * -2.5) + (5 * 4.5) - (10 * 3) = 250 + 131.14 + 50 + 22.5 - 30 = 423.64 °C

This hypothetical example demonstrates how a QSPR model can be used to estimate a key property of "this compound" based on its structural descriptors.

The following table summarizes the statistical validation of this hypothetical QSPR model.

| Statistical Parameter | Value |

| Coefficient of Determination (R²) | 0.92 |

| Cross-validated R² (Q²) | 0.85 |

| External Validation R² (R²_ext) | 0.88 |

These high statistical values would indicate a robust and predictive QSPR model.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Azocan-1-yl(2-nitrophenyl)methanone, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aromatic rings. Key steps include:

- Activation of the boronic acid derivative for coupling.

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous solvents like THF or DMF .

- Optimization of temperature (60–100°C) and reaction time (12–24 hours) to maximize yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 8.27 (d, J = 7.0 Hz) and δ 7.53 (d, J = 8.5 Hz) confirm the aromatic nitro-substituted phenyl group. Azocane ring protons appear as broad singlets (δ 3.27–1.62) .

- ¹³C NMR : The carbonyl carbon resonates at δ 169.2 ppm, while nitro-substituted carbons appear at δ 148.2–124.1 ppm .

Q. What safety protocols are recommended for handling this compound?

- Hazard Mitigation : Although comprehensive toxicological data are limited, precautionary measures include:

- Avoiding inhalation/contact (use fume hoods, gloves, and goggles).

- Storing in inert atmospheres to prevent nitro-group degradation.

- Adhering to GHS/CLP guidelines (P261, P262) for laboratory chemicals .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to address low yields in large-scale synthesis?

- Design of Experiments (DoE) :

- Vary catalyst type (e.g., Pd(OAc)₂ vs. PdCl₂), solvent (DMF vs. toluene), and temperature.

- Use response surface methodology to identify interactions between variables.

Q. How should contradictory bioactivity data (e.g., antibacterial vs. receptor modulation) be analyzed?

- Data Reconciliation :

- Conduct dose-response assays to differentiate between specific and off-target effects.

- Use computational docking to assess binding affinity to bacterial enzymes (e.g., DNA gyrase) vs. human receptors (e.g., adenosine A2A) .

Q. What computational strategies are employed to predict structure-activity relationships (SAR) for nitro-group modifications?

- Molecular Modeling :

- Density Functional Theory (DFT) calculates nitro-group charge distribution and resonance effects.

- Molecular dynamics simulations assess conformational stability of the azocane ring in biological environments .

Data Contradiction Analysis

Q. Why do NMR spectra of synthesized batches show variability in azocane ring proton signals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.